2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone
Description
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4,6-dimethyl-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12-11-13(2)19-17(16(12)23(6,20)21)22-15-9-7-14(8-10-15)18(3,4)5/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLPBGITXYCPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps, starting with the preparation of the core pyridine structure The tert-butyl group is introduced through alkylation reactions, while the phenoxy group is added via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its tert-butylphenoxy and sulfone groups. Comparisons with analogous compounds highlight key differences:
- Sulfur Oxidation State : The target compound’s sulfone group (+6) confers greater oxidative stability compared to sulfoxides (+4, e.g., 8f ) and thioethers (-2, e.g., compound 9 ). Sulfones are less prone to further oxidation, making them preferable in long-term applications.
- Substituent Effects: The tert-butylphenoxy group enhances lipophilicity, whereas 8f’s trifluoroethoxy group introduces both electron-withdrawing and hydrophobic effects. Methyl groups at the 4- and 6-positions on the pyridine ring may sterically hinder reactivity compared to unsubstituted analogues.
Physicochemical Properties
- Solubility: The tert-butylphenoxy group likely reduces aqueous solubility compared to polar substituents like trifluoroethoxy (8f ).
- Stability : Sulfones generally exhibit higher thermal and chemical stability than sulfoxides or thioethers, as seen in the stability contrast between the target compound and 8f .
Biological Activity
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone, with the CAS number 341967-34-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H23NO3S
- Molar Mass : 333.45 g/mol
- Boiling Point : 464.9 ± 45.0 °C (Predicted)
- Density : 1.133 ± 0.06 g/cm³ (Predicted)
- pKa : 1.11 ± 0.30 (Predicted)
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties, particularly in the modulation of G-protein-coupled receptors (GPCRs). GPCRs are key targets in drug development due to their role in numerous physiological processes.
- Antagonistic Activity : Studies have shown that compounds similar to this compound can act as allosteric antagonists at specific GPCRs, influencing signaling pathways and potentially leading to therapeutic effects in conditions like hypertension and heart failure .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial for treating inflammatory diseases. For instance, similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The inclusion of the tert-butyl group and the specific arrangement of the pyridine and phenoxy moieties contribute significantly to the compound's biological activity. Modifications in these groups can enhance or diminish its pharmacological effects:
- Tert-butyl Group : Increases lipophilicity, potentially enhancing membrane permeability and receptor binding affinity.
- Pyridine Ring : Essential for interaction with GPCRs; variations can alter selectivity and potency.
Study on Anti-inflammatory Activity
In a recent study examining various sulfone derivatives, this compound was tested for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
Study on GPCR Modulation
A comparative analysis of various compounds targeting GPCRs revealed that derivatives of the pyridine class exhibited notable allosteric modulation capabilities. The specific compound under review showed promising results in enhancing receptor activation while reducing adverse effects associated with direct agonists .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone, considering regioselectivity and yield?
- Methodological Answer : The synthesis can be optimized using sulfonyl group introduction strategies, such as oxidation of thioethers or nucleophilic substitution. For regioselective control, tert-butylphenoxy groups may require protection/deprotection steps to avoid side reactions. Evidence from tert-butyl sulfone synthesis suggests using tetrahydrofuran (THF) as a solvent and N,N,N’,N’-tetramethylazodicarboxamide (TMAD) for coupling reactions, achieving yields up to 90% under controlled temperatures (70°C) .
Q. What chromatographic techniques are recommended for purifying this compound?
- Methodological Answer : Reverse-phase C18 column chromatography with acetonitrile/water gradients is effective for purification, as demonstrated in sulfone derivative separations . For analytical validation, sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) paired with methanol (65:35) improves peak resolution in HPLC, ensuring system suitability .
Q. How can spectroscopic methods (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For structural elucidation, compare experimental NMR data (e.g., tert-butyl singlet at δ ~1.3 ppm) to analogs like phenyl sulfonates, where sulfone resonances appear near δ 3.5–4.0 ppm. IR absorption bands for sulfonyl groups (~1300–1150 cm⁻¹) and phenolic ethers (~1250 cm⁻¹) should be prioritized .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., inhibitory potency) be resolved experimentally?
- Methodological Answer : Perform comparative dose-response assays under standardized conditions (e.g., fungal appressorium inhibition at 1–1.5 µM) . Validate discrepancies using structural analogs (e.g., boronic acid derivatives) to isolate the impact of substituents like the tert-butylphenoxy group. Cross-reference in silico docking results with in vitro data to identify false positives .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking against fungal histone deacetylases (HDACs) can prioritize binding modes. Use AutoDock Vina or similar tools with force fields optimized for sulfone and pyridinyl groups. Validate models using trichostatin A as a positive control, and apply 3D-QSAR to refine substituent effects .
Q. How can regiochemical control during synthesis be achieved to avoid byproducts?
- Methodological Answer : Employ directing groups (e.g., methyl substituents on the pyridine ring) to guide sulfone formation. For tert-butylphenoxy coupling, use bulky bases (e.g., DBU) to minimize steric hindrance. Monitor reaction progress via TLC with UV-active visualization .
Q. What stability studies are critical for this compound under physiological conditions?
- Methodological Answer : Assess hydrolytic stability in pH 4.6–7.4 buffers (e.g., sodium acetate/acetic acid) at 37°C. Track degradation via HPLC-UV, focusing on sulfone-to-sulfoxide oxidation. Accelerated stability testing (40°C/75% RH) can predict shelf-life .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
